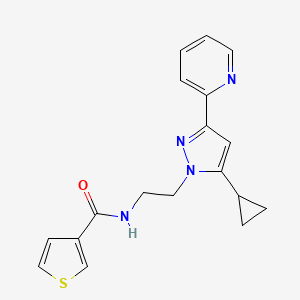

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a thiophene-3-carboxamide group. The pyridinyl and thiophene moieties enhance π-π stacking and hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(14-6-10-24-12-14)20-8-9-22-17(13-4-5-13)11-16(21-22)15-3-1-2-7-19-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLHHLBQPCDPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl group : Contributes to the compound's unique steric and electronic properties.

- Pyridine and pyrazole rings : Known for their roles in modulating biological pathways and interactions with various biological targets.

- Carboxamide group : Enhances solubility and biological interactions.

The molecular formula is with a molecular weight of approximately 400.5 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Attachment of the pyridine ring : Utilizes coupling reactions such as Suzuki or Heck coupling.

- Formation of the thiophene moiety : Involves specific synthetic routes that may include electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity against a variety of pathogens. For instance, studies have shown that pyrazole derivatives can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds suggest potent antimicrobial effects, making them candidates for further development as antibiotics.

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases . The results indicate that these compounds exhibit notable antioxidant properties, which may contribute to their therapeutic potential.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors. For example, studies on related compounds targeting the TGF-β type I receptor (ALK5) have demonstrated strong inhibitory activity in vitro and in vivo . This receptor plays a critical role in fibrotic diseases and tumor invasiveness, suggesting that similar derivatives could be developed as therapeutic agents for cancer treatment.

Case Studies and Research Findings

A comprehensive study published in 2024 examined a series of pyrazolyl-thiazole derivatives, including those structurally related to thiophene compounds. The study reported significant inhibition zones against various bacterial strains and highlighted the multifunctional therapeutic potential of these derivatives .

In another study focusing on enzyme inhibitors, researchers synthesized various derivatives targeting ALK5, achieving promising results in terms of potency and selectivity . This suggests that this compound could similarly serve as a lead compound in developing new therapeutics.

Comparison with Similar Compounds

Structural Analogues

Compound 191 (from )

Structure :

- Pyrazole core substituted with trifluoromethyl (position 3) and cyclopropyl (position 5).

- Linked to a thiophene-3-carboxamide via an ethyl chain.

- Additional substituents: 4-chloro-1-methylindazolyl and 3-hydroxy-3-methylbutynyl pyridine groups.

Key Differences :

- Position 3 substitution : Trifluoromethyl (Compound 191) vs. pyridin-2-yl (target compound).

- Complexity : Compound 191 includes a bulky indazole-pyridine scaffold absent in the target compound.

Implications :

- The trifluoromethyl group in Compound 191 increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .

- The pyridin-2-yl group in the target compound may improve hydrogen-bonding interactions with polar residues in enzymatic binding pockets.

5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (from )

Structure :

- Triazolopyrimidine core with thiophen-2-yl and 4-chlorophenyl substituents.

Key Differences :

- Core heterocycle : Triazolopyrimidine vs. pyrazole.

- Functional groups : Lacks the pyridinyl and carboxamide moieties present in the target compound.

Implications :

- The triazolopyrimidine core may confer broader kinase inhibition but reduce selectivity compared to the pyrazole-based target compound .

Physicochemical and Pharmacological Properties

Pharmacodynamic and Kinetic Insights

- Target Compound : The pyridin-2-yl group may enhance metabolic stability over trifluoromethyl-substituted analogs (e.g., Compound 191), which are prone to oxidative degradation.

- Compound 191 : The trifluoromethyl group improves target affinity (e.g., kinase inhibition) but reduces oral bioavailability due to low solubility .

- Triazolopyrimidine Analog : Higher solubility supports parenteral administration but limits blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide?

- Methodological Answer : Synthesis typically involves: (i) Cyclization of cyclopropyl hydrazine with a pyridinyl ketone under acidic/basic conditions to form the pyrazole core . (ii) Alkylation of the pyrazole nitrogen with a bromoethyl intermediate. (iii) Condensation with thiophene-3-carboxamide using coupling agents like EDCI/HOBt in ethanol or DMF . Key catalysts (e.g., triethylamine) and solvent systems (ethanol, DMF) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- HPLC : To assess purity (>95%) and detect by-products .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preclinical studies highlight:

- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via pyrazole-thiophene interactions .

- Anti-inflammatory Effects : COX-2 suppression in macrophage models .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (DMF) enhance coupling efficiency .

- Catalyst Screening : Triethylamine or DMAP improves alkylation yields .

- Process Monitoring : Use TLC or in-situ IR to track intermediate formation .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Comparative Assays : Standardize cell lines (e.g., HepG2 for cancer) and assay protocols .

- Purity Validation : Confirm compound integrity via HPLC-MS to rule out degradation .

- Kinetic Analysis : Measure IC50 values under consistent conditions (pH, temperature) .

Q. What computational strategies aid in predicting the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or COX-2 .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition points (>200°C observed in analogs) .

- Light Sensitivity : Store in amber vials if thiophene moieties show photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.